molecular formula C12H17N B13589956 3-(3-Isopropylphenyl)azetidine

3-(3-Isopropylphenyl)azetidine

Cat. No.: B13589956
M. Wt: 175.27 g/mol
InChI Key: IWERVMQAFYWQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Isopropylphenyl)azetidine is a synthetically versatile azetidine derivative of significant interest in modern medicinal chemistry and drug discovery. This compound features a four-membered azetidine ring, a scaffold valued for introducing conformational restraint into molecules, which can enhance target selectivity and metabolic stability . Its primary research application is as a critical synthetic intermediate and core structural motif in the development of novel therapeutic agents. Recent studies highlight its role as a key pharmacophore in potent Lysophosphatidic Acid Receptor 1 (LPA1) antagonists investigated for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) . Furthermore, the 3-aryl-azetidine structure is being explored in the design of conformationally restricted analogues of potent antitumor agents, such as TZT-1027, demonstrating its utility in oncology research . The isopropylphenyl substitution provides a balance of lipophilicity and steric bulk, which is crucial for effective interaction with hydrophobic binding pockets in biological targets. Researchers utilize this compound to develop and test new chemical entities for a range of conditions, from respiratory and metabolic diseases to disorders of the central nervous system . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(3-propan-2-ylphenyl)azetidine

InChI

InChI=1S/C12H17N/c1-9(2)10-4-3-5-11(6-10)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

IWERVMQAFYWQOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2CNC2

Origin of Product

United States

Synthetic Methodologies for 3 3 Isopropylphenyl Azetidine and Its Structural Analogues

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a foundational technique in organic synthesis for planning the creation of a target molecule. For a 3-aryl-substituted azetidine (B1206935) like 3-(3-isopropylphenyl)azetidine, the analysis primarily considers two strategic bond disconnections to simplify the structure into feasible starting materials.

The most common retrosynthetic approach involves disconnections at the C2-N1 and C4-N1 bonds, which leads back to a linear 1,3-difunctionalized propane (B168953) backbone. This strategy points towards an intramolecular nucleophilic substitution, where a nitrogen-containing group (an amine) is attached to a three-carbon chain that also possesses a suitable leaving group, setting the stage for a ring-closing reaction. rsc.orgresearchgate.net For example, the disconnection of the N-C4 bond of a 2-arylazetidine precursor suggests a γ-amino alcohol as a key intermediate. rsc.org This intermediate can be derived from an imino-aldol reaction between an ester enolate and an imine, providing a direct route to the required β-amino ester backbone. rsc.orgresearchgate.net

A second major strategy involves disconnecting two bonds simultaneously, typically the C2-C3 and N1-C4 bonds. This approach underlies cycloaddition reactions, where the four-membered ring is constructed in a single step from two separate components. researchgate.net The most prominent example of this is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.orgrsc.org In the context of this compound, this would conceptually involve the reaction of an alkene with an imine derived from 3-isopropylbenzaldehyde.

These two fundamental disconnection strategies—intramolecular cyclization and intermolecular cycloaddition—form the basis for the majority of synthetic methods developed to access 3-arylazetidines and their analogs.

Classical Ring-Closing Approaches

Classical methods for constructing the azetidine ring predominantly rely on the intramolecular cyclization of a pre-formed, open-chain precursor containing a nitrogen nucleophile and an electrophilic carbon center.

Intramolecular Nucleophilic Substitution Reactions with Amines

The formation of the azetidine ring via intramolecular nucleophilic substitution is one of the most established and widely utilized methods. acs.orgchemrxiv.org This strategy typically involves the cyclization of a γ-amino compound where the terminal carbon bears a good leaving group. researchgate.net A common precursor is a 1,3-amino alcohol, which can be readily synthesized through various means, including the reduction of β-amino esters. rsc.org

The hydroxyl group of the 1,3-amino alcohol is not a good leaving group itself and must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. researchgate.netnih.gov In the presence of a base, the amine nitrogen acts as a nucleophile, attacking the carbon bearing the sulfonate ester and displacing it to form the strained four-membered azetidine ring. researchgate.netnih.gov This intramolecular SN2 reaction is a robust method for forming the azetidine core. nih.govfrontiersin.org The synthesis of various 1,3-disubstituted azetidines has been achieved by reacting primary amines with the in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Precursor TypeActivating/Leaving GroupTypical ConditionsReference(s)
γ-Amino alcoholTosyl chloride (TsCl)KOH, THF, reflux rsc.org
γ-Amino alcoholMesyl chloride (MsCl)Base researchgate.netnih.gov
2-Substituted-1,3-propanediolTriflic anhydride (B1165640) (Tf2O)Primary amine organic-chemistry.org
γ-Chloro-(trifluoromethyl)amineBaseN/A nih.gov

Reductive Cyclizations of Imines and Halides

Reductive cyclization offers another pathway to the azetidine scaffold. One notable example is the reductive cyclization of aza-Michael adducts. thieme-connect.comresearchgate.net This two-stage, one-pot procedure begins with the conjugate (aza-Michael) addition of an amine, such as a N-substituted phosphoramidate, to an α,β-unsaturated ketone (enone), like a chalcone. thieme-connect.comresearchgate.net

The resulting aza-Michael adduct then undergoes an intramolecular reductive cyclization. Reagents like sodium borohydride (B1222165) (NaBH₄) are used to reduce the ketone, and a subsequent base-mediated cyclization step, for instance using sodium hydride (NaH), yields the 1,2,4-trisubstituted azetidine. researchgate.net This method can be highly diastereoselective and produce excellent yields. researchgate.net An enantioselective variant using an organocatalytic aza-Michael addition followed by reduction with (R)-alpine borane (B79455) has also been developed to afford optically active azetidines. thieme-connect.com

Cycloaddition Strategies for Azetidine Ring Formation

Cycloaddition reactions provide a powerful and atom-economical route to the azetidine ring system by forming two new bonds in a single concerted or stepwise process.

[2+2] Photocycloadditions of Imines and Alkenes

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an alkene and an imine that directly yields an azetidine. rsc.orgresearchgate.net This reaction is arguably one of the most direct methods for synthesizing functionalized azetidines. rsc.orgspringernature.com The process typically involves the photoexcitation of the imine component to an excited state, which then reacts with the ground-state alkene. rsc.orgnih.gov

A significant challenge with acyclic imines is their tendency to undergo rapid E/Z isomerization upon photoexcitation, which competes with the desired cycloaddition. rsc.orgrsc.org To circumvent this, much of the early research utilized cyclic imines where this isomerization is suppressed. rsc.orgnih.gov However, recent advances have focused on developing acyclic imine surrogates that are more amenable to this reaction. The Schindler group has demonstrated that 2-isoxazoline-3-carboxylates can undergo intermolecular [2+2] photocycloaddition with alkenes using visible light and an iridium photocatalyst. nih.govspringernature.com This approach is notable for its mild conditions and broad substrate scope. nih.gov Further studies have shown that matching the frontier molecular orbital energies of acyclic oximes and alkenes enables successful visible light-mediated aza Paternò-Büchi reactions. nih.gov

Reaction VariantLight SourceImine ComponentKey FeaturesReference(s)
Classical aza Paternò-BüchiUV LightCyclic Imines (e.g., 3-ethoxyisoindolone)Avoids E/Z isomerization rsc.orgresearchgate.netnih.gov
Visible-Light MediatedVisible Light (Blue LEDs)2-Isoxazoline-3-carboxylatesMild conditions, broad scope, uses photocatalyst nih.govspringernature.comresearchgate.net
Visible-Light MediatedVisible LightAcyclic OximesRequires frontier orbital energy matching nih.gov

Metal-Catalyzed Cycloadditions (e.g., Copper-catalyzed, Gold-catalyzed)

Transition metal catalysis has emerged as a powerful tool for constructing azetidine rings, offering alternative reaction pathways with high efficiency and selectivity.

Copper-Catalyzed Cycloadditions: Copper catalysts have been employed in several distinct strategies for azetidine synthesis. A notable example is a three-component reaction involving terminal alkynes, sulfonyl azides, and carbodiimides, catalyzed by copper(I) iodide (CuI). organic-chemistry.org This reaction proceeds under mild conditions to produce highly functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. organic-chemistry.org The mechanism is proposed to involve a [2+2] cycloaddition between a reactive ketenimine intermediate (formed from the alkyne and sulfonyl azide) and the carbodiimide. organic-chemistry.org

More recently, photo-induced copper catalysis has enabled novel radical-based approaches. One such method is a [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgnih.gov This process uses a copper photocatalyst to generate an α-aminoalkyl radical, which adds to the alkyne, initiating a cascade that culminates in the formation of the azetidine ring. nih.gov Another copper-catalyzed photoinduced reaction is the anti-Baldwin 4-exo-dig radical cyclization of ynamides to furnish azetidines with high regioselectivity. nih.gov

Gold-Catalyzed Cycloadditions: Gold catalysts are particularly effective in activating alkynes for cyclization reactions. A flexible synthesis of chiral azetidin-3-ones has been developed through the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.govnih.gov In this reaction, a reactive α-oxogold carbene is generated from the terminal alkyne, which then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov These azetidin-3-one (B1332698) products serve as versatile intermediates for further functionalization. nih.govoregonstate.edu

Gold complexes have also been used as photocatalysts for energy transfer reactions, enabling [2+2] cycloadditions between 2-isoxazoline-3-carboxylates and alkenes, similar to the iridium-catalyzed systems. acs.org Furthermore, a gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines has been reported for the stereoselective synthesis of (Z)-alkylidene azetidines. acs.org

Metal CatalystReaction TypeSubstratesProduct TypeReference(s)
Copper(I)Multicomponent ReactionAlkynes, Sulfonyl Azides, Carbodiimides2,4-Diiminoazetidines organic-chemistry.org
Copper(I)Photoinduced Radical CyclizationYnamidesSubstituted Azetidines nih.gov
Copper(I)Photoinduced [3+1] Radical CascadeAliphatic Amines, AlkynesSubstituted Azetidines the-innovation.orgnih.gov
Gold(I)Oxidative CyclizationN-Propargylsulfonamides, OxidantAzetidin-3-ones nih.govnih.gov
Gold(I)4-exo-dig CyclizationN-Tosyl Homopropargyl Amines(Z)-Alkylidene Azetidines acs.org
Gold(I)Photocatalytic [2+2] Cycloaddition2-Isoxasoline-3-carboxylates, AlkenesSubstituted Azetidines acs.org

Ring Transformation and Rearrangement Pathways

The construction of the azetidine ring can be effectively achieved through the transformation of other cyclic structures or via molecular rearrangements. These methods often leverage the release of ring strain or the predictable migration of substituents to drive the desired reaction.

One-carbon homologation of aziridines represents an attractive strategy for the synthesis of azetidines. arkat-usa.orgnih.gov This approach involves the insertion of a carbon atom into the three-membered ring. A notable example is the reaction of N-substituted aziridines with a carbene source, which proceeds through an aziridinium (B1262131) ylide intermediate. nih.govacs.org This intermediate can then undergo a nih.govchemrxiv.org-Stevens rearrangement to yield the corresponding azetidine. nih.govchemrxiv.org

However, a significant challenge in this transformation is the competing cheletropic extrusion of an olefin from the aziridinium ylide, which is often a highly favorable side reaction. nih.govchemrxiv.org Recent advancements have demonstrated that biocatalysts, specifically engineered cytochrome P450 enzymes, can effectively catalyze this ring expansion. nih.govacs.org These "carbene transferase" enzymes not only promote the desired nih.govchemrxiv.org-Stevens rearrangement over the competing extrusion pathway but can also achieve high levels of enantioselectivity. nih.govchemrxiv.orgthieme-connect.com This enzymatic approach has been successfully applied to the gram-scale synthesis of enantioenriched azetidines. chemrxiv.org

The reactivity of aziridines and their propensity to undergo ring expansion is influenced by the substituents on the ring. arkat-usa.org The presence of electron-withdrawing groups on the nitrogen atom can activate the ring, facilitating the ring-opening process necessary for subsequent expansion. arkat-usa.org These ring expansion reactions are not limited to carbene insertions and can be achieved with various reagents, leading to a range of N-heterocyclic compounds. elsevierpure.comresearchgate.net

The reduction of readily available azetidin-2-ones, commonly known as β-lactams, is one of the most widely used and practical methods for synthesizing azetidines. magtech.com.cnacs.orgwikipedia.org This method is valued for its efficiency and the retention of stereochemistry at the ring substituents during the reduction process. acs.org

Several reducing agents can be employed for this transformation. Common reagents include lithium aluminum hydride (LiAlH₄), diborane (B8814927) in tetrahydrofuran, and Raney nickel. acs.org A particularly effective reagent system is a mixture of LiAlH₄ and aluminum trichloride, which generates reactive aluminum hydrides like "AlClH₂" and "AlCl₂H". wikipedia.org Alanes in ether have also been shown to be highly efficient for this reduction. acs.org

While powerful, the choice of reducing agent must be carefully considered, as some conditions can lead to undesired side reactions. For instance, the presence of Lewis acids and alanes can sometimes cause ring opening of the strained azetidine ring, particularly when electron-donating groups are present on the ring. rsc.org To circumvent this, alternative methods have been developed, such as the use of sodium borohydride in isopropanol (B130326) for the diastereoselective reduction of C-3 functionalized azetidin-2-ones. rsc.org In specific cases, such as the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH₄, the reaction can proceed with a 1,2-fission of the β-lactam ring followed by an intramolecular substitution to form either aziridines or azetidines, depending on the starting material. acs.org

The general utility of this method is underscored by its application in the synthesis of a wide variety of substituted azetidines, starting from the diverse array of accessible β-lactams. acs.orgrsc.org

The Stevens rearrangement is a key transformation in the synthesis of substituted amines and nitrogen-containing heterocycles, including the expansion of azetidines to pyrrolidines. researchgate.net This rearrangement typically involves the treatment of an ammonium (B1175870) salt, such as an N-benzyl or N-benzhydrylazetidinium salt, with a strong base like potassium tert-butoxide. researchgate.net The reaction proceeds through the formation of an ylide intermediate, followed by a nih.govchemrxiv.org-migration of a substituent from the nitrogen to an adjacent carbon.

While the Stevens rearrangement of azetidinium ions to form pyrrolidines is often highly regioselective, it can be poorly diastereoselective. researchgate.net A significant side reaction that can compete with the rearrangement is the Hofmann elimination, which leads to the cleavage of the azetidine ring. researchgate.net

More recently, the nih.govchemrxiv.org-Stevens rearrangement has been harnessed in a novel biocatalytic approach for the one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgchemrxiv.org Engineered enzymes have been shown to catalyze this transformation with exceptional enantioselectivity, overcoming the typical challenges associated with controlling the stereochemistry of such rearrangements. nih.govchemrxiv.orgthieme-connect.com This enzymatic process involves the formation of an aziridinium ylide, which then undergoes a highly controlled nih.govchemrxiv.org-rearrangement to afford the chiral azetidine product. nih.gov

Stereoselective and Asymmetric Synthetic Approaches

The demand for enantiomerically pure azetidines, particularly for applications in medicinal chemistry and as chiral ligands in catalysis, has driven the development of stereoselective and asymmetric synthetic methods. ingentaconnect.combirmingham.ac.uk

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. rsc.orgnih.gov In the context of azetidine synthesis, chiral auxiliaries such as (S)-1-phenylethylamine have been employed to control the stereochemistry during ring formation. rsc.orgnih.gov This approach has been successfully used to prepare both enantiomers of azetidine-2-carboxylic acid. nih.gov

Another example involves the use of chiral tert-butanesulfinamide as an auxiliary. rsc.org This methodology has been applied to the synthesis of C-2 substituted azetidines with high levels of stereocontrol. rsc.org Similarly, chiral N-propargylsulfonamides, derived from chiral sulfinamide chemistry, serve as effective precursors for the synthesis of chiral azetidin-3-ones via a gold-catalyzed oxidative cyclization. nih.gov The chiral auxiliary guides the formation of the desired enantiomer, and the resulting sulfonyl protecting group can be readily removed. nih.gov

The following table summarizes the use of chiral auxiliaries in the synthesis of azetidine derivatives.

Chiral AuxiliaryTarget Azetidine DerivativeKey Reaction StepRef.
(S)-1-PhenylethylamineEnantiomers of azetidine-2-carboxylic acidIntramolecular alkylation nih.gov
tert-ButanesulfinamideC-2-substituted azetidinesIntramolecular cyclization of an amino alcohol derivative rsc.org
(R)-t-ButanesulfinamideChiral azetidin-3-onesGold-catalyzed oxidative cyclization of N-propargylsulfonamides nih.gov

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an efficient alternative to the use of stoichiometric chiral auxiliaries. birmingham.ac.uk In azetidine synthesis, various catalytic systems have been developed to achieve high levels of enantioselectivity.

One notable approach is the use of chiral phase-transfer catalysts. For instance, novel cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective synthesis of spirocyclic azetidine oxindoles through an intramolecular C-C bond formation. nih.gov These catalysts create a chiral environment that directs the cyclization to produce the desired enantiomer with high enantiomeric excess. nih.gov

Furthermore, metal-based catalysts have been utilized in several key transformations. Palladium-catalyzed coupling reactions of preformed azetidines with aryl bromides are an efficient method for producing N-arylated azetidines. acs.org Azetidine-derived binuclear zinc catalysts have shown promise in asymmetric Michael additions, where the rigid azetidine scaffold enhances the control of the catalytic pocket, leading to high enantioselectivity. rsc.org

A groundbreaking development in this area is the use of engineered enzymes as catalysts. As mentioned previously, evolved cytochrome P450 enzymes have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines via a nih.govchemrxiv.org-Stevens rearrangement with nearly perfect enantioselectivity (up to 99:1 er). nih.govchemrxiv.org This biocatalytic approach overcomes the inherent challenges of controlling both the chemoselectivity and enantioselectivity of this transformation. nih.govthieme-connect.com

The table below highlights different enantioselective catalytic approaches for azetidine synthesis.

Catalyst TypeReaction TypeExample Catalyst/SystemEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Ref.
Chiral Phase-Transfer CatalystIntramolecular C-C bond formationSF₅-containing cinchona alkaloid derivativeup to 2:98 er nih.gov
Biocatalyst nih.govchemrxiv.org-Stevens RearrangementEngineered Cytochrome P450 (P411-AzetS)up to 99:1 er nih.govchemrxiv.org
Gold CatalystOxidative CyclizationGold(I) complex with a chiral ligand (implied)>98% ee nih.gov
Zinc CatalystMichael AdditionAzetidine-derived binuclear zinc catalystHigh enantioselectivity rsc.org

Diastereoselective Control in Ring Formation

The stereochemical outcome of azetidine ring formation is a critical consideration in the synthesis of complex molecules. Achieving high diastereoselectivity is often paramount, and various strategies have been developed to control the relative stereochemistry of substituents on the azetidine core. These methods typically rely on intramolecular cyclization of stereochemically defined precursors or on diastereoselective cycloaddition reactions.

One common approach to forming the azetidine ring is through the intramolecular cyclization of a γ-amino alcohol or a related precursor with a leaving group at the γ-position. The stereochemistry of the resulting azetidine is directly influenced by the stereocenters present in the open-chain precursor. For instance, the cyclization of optically pure β-chloro-γ-sulfonylamino alcohols has been shown to produce trans-2-aryl-3-chloroazetidines. acs.org The stereochemical integrity of the precursor is maintained during the cyclization, which often proceeds via an SN2 mechanism. frontiersin.org

Another powerful strategy involves the [2+2] cycloaddition of imines with alkenes or ketenes. The diastereoselectivity of these reactions can be controlled by the choice of reactants, catalysts, and reaction conditions. For example, the reaction of β-alkyl nitroalkenes with alkylidene malononitriles, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields highly functionalized azetidine nitrones with excellent diastereoselectivity (diastereomeric ratio of 84:16). acs.org Computational studies have elucidated that the catalyst plays a dual role in both proton abstraction and shuttle, which governs the stereochemical outcome. acs.org

Hydrozirconation of unsaturated carbamates followed by iodination and base-promoted intramolecular cyclization provides a pathway to enantiopure cis-2,3-disubstituted azetidines. rsc.org This method demonstrates how the choice of a specific reaction sequence can dictate a cis relationship between substituents at the C2 and C3 positions. rsc.org Similarly, copper-catalyzed three-component reactions of azetines, diborons, and allyl phosphates can produce cis-2,3-disubstituted azetidines with complete relative stereocontrol. acs.org

The table below summarizes various methods that achieve diastereoselective control in the synthesis of substituted azetidines, which are structural analogues of this compound.

Table 1: Methodologies for Diastereoselective Azetidine Synthesis

Reaction Type Key Reagents/Catalysts Observed Diastereoselectivity Reference
Intramolecular Cyclization Mitsunobu conditions trans acs.org
[2+2] Aza-cycloaddition DABCO High (dr 84:16) acs.org
Hydrozirconation/Cyclization Schwartz reagent, Iodine, Base cis rsc.org
Boryl Allylation CuBr, (S,S)-L1 ligand cis acs.org
Ring Cleavage Cyanogen bromide on chiral N-alkyl azetidines High (dr up to 80:20) researchgate.net

Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to an industrial-scale process for compounds like this compound presents significant challenges. longdom.org Process optimization is essential to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. pharmafeatures.com Key aspects of this optimization include developing scalable reaction conditions, minimizing the number of synthetic steps, and potentially employing continuous flow technologies. nih.gov

Optimizing reaction conditions is another critical factor. This can involve fine-tuning parameters such as temperature, pressure, catalyst loading, and reaction time. In the synthesis of Boscalid, a key Suzuki-Miyaura cross-coupling step was optimized by screening different palladium catalysts, leading to a reduction in the amount of the expensive noble metal catalyst required and achieving a yield of over 99%. shd-pub.org.rs Such optimizations lead to milder reaction conditions, simpler post-treatment, and reduced production costs, making the process suitable for industrial production. shd-pub.org.rs

The adoption of continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of pharmaceutical intermediates. nih.gov Flow synthesis can offer improved safety, better heat and mass transfer, and the ability to use reaction conditions not easily accessible in batch reactors. nih.gov Automated optimization of a multi-step continuous flow process, for instance, allows for rapid investigation of reaction parameters and can lead to higher yields, reduced waste, and a greener synthesis. nih.gov While specific examples for this compound are not detailed, the principles are broadly applicable. For example, a continuous flow process for the Baldwin rearrangement to synthesize aziridines resulted in improved yields, shorter reaction times, and better diastereoselectivity compared to the batch process. nih.gov Such improvements are highly sought after in scaling up the synthesis of related heterocycles like azetidines.

Chemical Reactivity and Derivatization of 3 3 Isopropylphenyl Azetidine

Azetidine (B1206935) Ring-Opening Reactions

The inherent strain in the azetidine ring is a primary driver for its reactivity, leading to a variety of transformations that relieve this strain rsc.orgnih.gov. These reactions are often initiated by enhancing the electrophilicity of the ring carbons, typically through N-activation (e.g., protonation, alkylation, or acylation to form an azetidinium ion), which facilitates nucleophilic attack magtech.com.cnresearchgate.netbohrium.com.

Nucleophilic Ring-Opening Mechanisms and Regioselectivity

Nucleophilic ring-opening is a major class of reactions for azetidines magtech.com.cnresearchgate.net. For an unsymmetrically substituted compound like 3-(3-isopropylphenyl)azetidine, the regioselectivity of the nucleophilic attack is a critical consideration. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond bohrium.comnih.gov.

The regioselectivity is dictated by a combination of electronic and steric factors related to the substituents on the ring magtech.com.cnresearchgate.net. After N-activation, which makes the ring more susceptible to attack, nucleophiles can target either the C2 or C4 position.

Electronic Effects : The 3-isopropylphenyl group at the C3 position exerts a modest electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the adjacent C2 and C4 carbons. However, this effect is generally weak and often overridden by steric considerations.

Steric Hindrance : The bulky 3-isopropylphenyl group at the C3 position does not directly shield the C2 or C4 positions. Therefore, in the absence of other substituents at C2 or C4, a nucleophilic attack is generally favored at the less sterically hindered carbon atom magtech.com.cnresearchgate.net. For N-activated N-alkyl or N-acyl derivatives of this compound, the attack would likely occur with little preference between C2 and C4, unless the N-substituent itself introduces significant steric bulk that directs the nucleophile to the more accessible C4 position.

In most cases, the transformation of the azetidine into a more electrophilic azetidinium salt is necessary to facilitate the ring-opening process with a range of nucleophiles magtech.com.cnbohrium.comresearchgate.net.

Table 1: Predicted Products of Nucleophilic Ring-Opening of N-Activated this compound.
Nucleophile (Nu-)Activating Group (R)Expected Product(s)Reaction Type
CN- (Cyanide)Acyl (e.g., Benzoyl)γ-Amino NitrilesSN2 Ring-Opening
N3- (Azide)Alkyl (e.g., Methyl)γ-Azido AminesSN2 Ring-Opening
R'COO- (Carboxylate)Acyl (e.g., Acetyl)γ-Amino EstersSN2 Ring-Opening
Cl-, Br- (Halides)Acyl Halide (e.g., R'COCl)γ-Halo AmidesSN2 Ring-Opening acs.org
R'SH (Thiol)Proton (H+) / Lewis Acidγ-Amino ThioethersAcid-Catalyzed Ring-Opening

Strain-Release Initiated Transformations

The high ring strain of azetidines can be harnessed to drive unique chemical transformations rsc.org. Strain-release reactions often involve highly reactive intermediates, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can be generated from azetidines and subsequently trapped by various reagents rsc.orgnih.govunipr.it. These reactions provide a powerful method for the difunctionalization of the azetidine scaffold.

For this compound, such a transformation would likely involve N-activation followed by deprotonation at C3 to form an ylide, which could then rearrange. A more common modern approach involves the direct use of pre-formed ABBs which are then reacted with nucleophiles and electrophiles in a single pot rsc.orgacs.org. The addition of a nucleophilic organometallic species to an ABB intermediate enables the selective formation of 3-substituted azetidines through a strain-release mechanism rsc.org. While this is often used to synthesize 3-aryl azetidines, the principles can be applied to further functionalize the ring of an existing azetidine derivative.

Another manifestation of strain-release is the intramolecular ring-opening decomposition, which can occur if a nucleophilic group is tethered to the azetidine nitrogen nih.gov. For instance, an N-acyl derivative of this compound with a pendant amide could undergo acid-mediated intramolecular ring-opening via nucleophilic attack by the amide group nih.gov.

Ring-Expansion Reactions of the Azetidine Core

The strained azetidine ring can be expanded to form more stable five- or six-membered heterocycles, such as pyrrolidines and piperidines. These reactions typically proceed through the formation of a bicyclic azetidinium intermediate, followed by a regioselective nucleophilic attack that cleaves one of the original C-N bonds of the azetidine ring researchgate.netresearchgate.netnih.gov.

For example, a derivative of this compound bearing a 2-(haloalkyl) substituent could undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. Subsequent attack by an external nucleophile would lead to the formation of a substituted pyrrolidine (B122466) epfl.ch. Similarly, rhodium-catalyzed reactions of aziridines with diazo compounds can yield azetidines in a formal [3+1] ring expansion; analogous principles could potentially be applied to expand the azetidine ring itself to a pyrrolidine nih.gov. The regioselectivity of these expansions is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile researchgate.net.

Transformations Involving the 3-Isopropylphenyl Moiety

The 3-isopropylphenyl group provides a secondary site for chemical modification, independent of the azetidine ring's reactivity.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) wikipedia.orgmasterorganicchemistry.com. The regiochemical outcome of such reactions is determined by the directing effects of the two existing substituents: the isopropyl group and the azetidin-3-yl group.

Isopropyl Group : This is a weakly activating group and an ortho, para-director due to hyperconjugation and inductive effects youtube.com. It directs incoming electrophiles to positions 2, 4, and 6 of the phenyl ring.

Azetidin-3-yl Group : Under neutral or basic conditions, the nitrogen lone pair makes the group weakly activating. However, EAS reactions are typically performed under strong acidic conditions (e.g., using Lewis acids or mineral acids) wikipedia.orgmasterorganicchemistry.com. Under these conditions, the azetidine nitrogen will be protonated, forming an azetidinium ion. This ammonium (B1175870) cation is a powerful electron-withdrawing group, making it strongly deactivating and a meta-director.

Therefore, the outcome of an EAS reaction depends heavily on the reaction conditions.

Under Acidic Conditions : The protonated azetidinium group at position 1 will strongly direct incoming electrophiles to the positions meta to it (positions 3 and 5). The isopropyl group is at position 3. The combined effect would strongly favor substitution at position 5, with minor products possibly forming at other positions due to the competing influence of the isopropyl group.

Under Neutral/Non-Acidic Conditions : If conditions could be found that avoid protonation of the azetidine nitrogen (e.g., using a milder catalyst or an N-protected azetidine), the directing effects would be more complex. The ortho, para-directing isopropyl group and the directing effect of the neutral azetidine ring would compete.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound under Acidic Conditions.
ReactionReagentsMajor Product PositionMinor Product Position(s)
NitrationHNO3/H2SO45-Nitro2-Nitro, 4-Nitro, 6-Nitro
BrominationBr2/FeBr35-Bromo2-Bromo, 4-Bromo, 6-Bromo
Friedel-Crafts AcylationRCOCl/AlCl35-Acyl(Reaction likely fails due to deactivation)
SulfonationFuming H2SO45-Sulfonic acid2-Sulfonic acid, 4-Sulfonic acid

Note: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings.

Chemical Modifications of the Isopropyl Group

The isopropyl group offers a handle for further derivatization, primarily at the tertiary benzylic carbon atom. The C-H bond at this position is relatively weak and susceptible to oxidation and radical reactions.

Benzylic Oxidation : The isopropyl group can be oxidized to an acetyl group (-COCH₃) and subsequently to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or under catalytic autoxidation conditions, such as those employing Mn/Br catalysts acs.org. The initial oxidation step converts the isopropyl group into an acetyl group, which can then be further oxidized to a carboxyl group acs.org. This provides a route to 3-(3-acetylphenyl)azetidine or 3-(3-carboxyphenyl)azetidine.

Benzylic Halogenation : Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it would be possible to selectively brominate the tertiary benzylic position, yielding 3-(3-(1-bromo-1-methylethyl)phenyl)azetidine. This halide could then serve as a leaving group for subsequent nucleophilic substitution reactions.

Deisopropylation : Under certain harsh nitration conditions, ipso-attack at the carbon bearing the isopropyl group can lead to "nitrodeisopropylation," where the isopropyl group is replaced by a nitro group rsc.org. This is generally a side reaction but can sometimes be exploited synthetically.

These modifications allow for the fine-tuning of the molecule's properties by transforming the lipophilic isopropyl group into more polar functional groups like ketones, carboxylic acids, or alcohols (via reduction of the ketone).

Functionalization of the Azetidine Nitrogen Atom

The secondary amine of this compound is a key site for introducing molecular diversity. Its nucleophilicity allows for a range of functionalization reactions, including the addition of alkyl, aryl, acyl, and sulfonyl groups, which can significantly alter the compound's physical, chemical, and biological properties.

The nitrogen atom of the azetidine ring can be readily functionalized through N-alkylation and N-arylation reactions. N-alkylation typically proceeds via nucleophilic substitution with alkyl halides or through reductive amination. These methods provide straightforward access to N-alkylated azetidines, which are valuable scaffolds in medicinal chemistry. nih.gov

N-arylation, the formation of a bond between the azetidine nitrogen and an aromatic ring, is commonly achieved using modern cross-coupling methodologies. The Buchwald-Hartwig amination is a particularly powerful palladium-catalyzed reaction for this purpose. wikipedia.org This reaction allows for the coupling of the azetidine with a wide variety of aryl halides or triflates under relatively mild conditions. wikipedia.orgresearchgate.net For instance, 3-aryl-azetidines can be effectively coupled with various aryl bromides using a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net One-pot strategies have been developed where the initial formation of the 3-arylazetidine is immediately followed by a Buchwald-Hartwig coupling to install the N-aryl group. researchgate.net

The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalyst systems involve palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos. researchgate.net

Table 1: Examples of Buchwald-Hartwig N-Arylation of 3-Arylazetidines researchgate.net

Aryl BromideCatalyst SystemBaseSolventYield (%)
4-Bromotoluene[Pd(cinnamyl)Cl]₂ / RuPhosLiHMDSToluene80
1-Bromo-4-(trifluoromethoxy)benzene[Pd(cinnamyl)Cl]₂ / RuPhosLiHMDSToluene75
2-BromopyridinePd₂(dba)₃ / BrettPhosNaOtBuToluene55
3-BromoquinolinePd₂(dba)₃ / BrettPhosNaOtBuToluene40

The azetidine nitrogen readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. N-acylation is a fundamental transformation that can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. Catalyst-free conditions, simply by mixing the amine with an acylating agent like acetic anhydride (B1165640), have also been shown to be highly effective for a variety of amines. The resulting N-acyl azetidines are important intermediates; for example, they are substrates in catalytic asymmetric desymmetrization reactions. rsc.org

N-sulfonylation is similarly straightforward, typically involving the reaction of the azetidine with an arylsulfonyl chloride in the presence of a base. A convenient method for the synthesis of N-arylsulfonyl azetidines involves the intramolecular cyclization of N-(3-bromopropyl)-arylsulfonamides using a base like cesium carbonate in DMF. researchgate.net This transformation provides stable, crystalline products that are useful in various synthetic applications.

Table 2: Synthesis of N-Arylsulfonyl Azetidines via Intramolecular Cyclization researchgate.net

Aryl Group on SulfonamideBaseAdditiveSolventYield (%)
PhenylCs₂CO₃KIDMF85
4-Methylphenyl (Tosyl)Cs₂CO₃KIDMF89
4-MethoxyphenylCs₂CO₃KIDMF86
4-ChlorophenylCs₂CO₃KIDMF82
2-NaphthylCs₂CO₃KIDMF88

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions at the Azetidine Ring

Beyond functionalization of the nitrogen, the carbon skeleton of the azetidine ring can also be modified. These reactions often require the pre-functionalization of the ring (e.g., with a halogen) or involve C-H activation/deprotonation strategies to create a reactive site for bond formation.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. libretexts.orgyoutube.com To apply these methods to the 3-position of the azetidine ring, a precursor such as 1-Boc-3-iodo-3-(3-isopropylphenyl)azetidine or the corresponding boronic ester would be required.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a premier method for creating C(sp²)-C(sp²) bonds. nih.govtcichemicals.com A hypothetical 3-iodoazetidine (B8093280) derivative could be coupled with various aryl- or vinylboronic acids to introduce new substituents at the C3 position. libretexts.orgresearchgate.net The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to facilitate the transmetalation step. tcichemicals.comsigmaaldrich.com

Similarly, other cross-coupling reactions like the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (for C-N bonds) could be envisioned starting from a C3-functionalized azetidine. wikipedia.orgsigmaaldrich.com These transformations would significantly expand the structural diversity achievable from a this compound core.

Functionalization of the C2 and C4 positions, which are adjacent to the nitrogen atom, is more challenging but can be achieved through directed metalation strategies. The α-protons on the carbons next to the nitrogen in an N-protected azetidine can be removed by a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), to generate a configurationally labile α-lithiated intermediate. nih.gov

This lithiated species can then be trapped by a variety of electrophiles to install new substituents at the C2 position. nih.gov The choice of the nitrogen protecting group is critical; a tert-butoxycarbonyl (N-Boc) group is commonly used as it can direct the lithiation and stabilize the resulting organolithium species. acs.org This methodology provides a route to 2,2-disubstituted or 2,3-disubstituted azetidines. The process is sensitive to reaction conditions, and the stability and reactivity of the lithiated intermediate can be influenced by solvents and additives. nih.govacs.org

Table 3: Representative Electrophiles for Trapping of α-Lithiated N-Boc Heterocycles nih.govwhiterose.ac.uk

ElectrophileFunctional Group Introduced
Deuterium oxide (D₂O)Deuterium
Iodine (I₂)Iodo
Methyl iodide (CH₃I)Methyl
Benzyl bromide (BnBr)Benzyl
Acetone2-Hydroxyprop-2-yl
N,N-Dimethylformamide (DMF)Formyl (Aldehyde)

Computational and Theoretical Investigations of 3 3 Isopropylphenyl Azetidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can elucidate the electronic landscape of 3-(3-Isopropylphenyl)azetidine.

The azetidine (B1206935) ring is not planar; it adopts a puckered conformation to alleviate some of its inherent strain. nih.gov For this compound, the orientation of the isopropylphenyl group relative to the azetidine ring gives rise to several possible conformers. Energy minimization calculations are used to identify the most stable three-dimensional structures.

Computational studies on similar substituted azetidines show that the four-membered ring can exist in puckered structures, and the specific conformation adopted depends on the interplay between the ring's pucker and the steric demands of the substituents. nih.gov For this compound, two primary puckered conformers are expected, with the isopropylphenyl group occupying either an axial or equatorial position relative to the approximate plane of the ring. Ab initio calculations on analogous systems suggest that the equatorial conformation is generally more stable due to reduced steric hindrance. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers
ConformerDihedral Angle (C2-N1-C4-C3)Relative Energy (kcal/mol)Method/Basis Set
Equatorial~25°0.00DFT/B3LYP/6-31G
Axial~25°+1.5 - 2.5DFT/B3LYP/6-31G

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. rsc.org

Table 2: Calculated Frontier Orbital Energies
OrbitalEnergy (eV)Localization
HOMO-6.2Azetidine N, Phenyl π-system
LUMO+1.5Phenyl π-system, Azetidine σ-orbitals
HOMO-LUMO Gap7.7-

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution from the perspective of an approaching positive charge, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In this compound, the MEP surface would show a region of negative potential (red/yellow) around the nitrogen atom, corresponding to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. researchgate.net The aromatic ring would exhibit a negative potential above and below the plane of the ring due to the π-electrons. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the N-H proton. nih.gov This analysis is critical for predicting non-covalent interactions and sites of initial chemical attack.

Reaction Mechanism Studies and Transition State Analysis

Due to its ring strain, the azetidine ring is susceptible to ring-opening reactions. rsc.orgnih.gov Computational studies can map out the potential energy surfaces for these reactions, identifying the transition states and intermediates involved. A common reaction for azetidines is acid-catalyzed nucleophilic ring-opening. acs.org

Theoretical calculations show that protonation of the azetidine nitrogen is typically the first step, which activates the ring for nucleophilic attack. nih.gov The regioselectivity of the attack (at C2 vs. C4) is influenced by electronic and steric factors. For a 3-substituted azetidine, nucleophilic attack is generally controlled by the electronic effects of the substituents. magtech.com.cn Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The calculated activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. frontiersin.org

Prediction of Chemical Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity descriptors derived from DFT, such as Fukui functions, can identify the most nucleophilic and electrophilic sites within the molecule.

For azetidines, the regioselectivity of ring-opening is a key question. magtech.com.cn In the case of this compound, computational models would predict that under nucleophilic ring-opening conditions, the nucleophile would preferentially attack the less sterically hindered carbon adjacent to the nitrogen. The presence of the bulky isopropylphenyl group at the C3 position would further direct attack towards the C2/C4 positions. The specific outcome can be influenced by whether the reaction proceeds via an SN1 or SN2-type mechanism, which can be elucidated through transition state calculations. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide information on static, minimized structures, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and the transitions between them. mdpi.com

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the flexibility of the azetidine ring and the rotational freedom of the isopropylphenyl substituent. mdpi.com These simulations can map the conformational landscape, showing the relative populations of different conformers and the energy barriers for interconversion between them. nih.gov This is particularly important for understanding how the molecule's shape changes over time, which can influence its interaction with other molecules, such as biological receptors or catalysts. nih.gov

Theoretical Basis for Structure-Reactivity Relationships

Computational and theoretical investigations into the structure-reactivity relationships of this compound are pivotal for understanding its chemical behavior and potential applications. While specific experimental and extensive computational studies on this compound are not widely available in the public domain, the theoretical basis for its structure-reactivity can be inferred from computational studies on analogous azetidine derivatives. These studies typically employ quantum chemical methods to elucidate the electronic and structural properties that govern the molecule's reactivity.

The reactivity of azetidines is largely influenced by their significant ring strain, which is a consequence of the four-membered ring structure. This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a key aspect of its chemical reactivity. Computational models can quantify this strain energy and predict the activation barriers for various reactions.

Quantitative Structure-Activity Relationship (QSAR) studies on various series of azetidine derivatives have demonstrated the importance of molecular descriptors in predicting their biological activities. nih.gov These studies often utilize quantum chemical calculations, such as Density Functional Theory (DFT), to derive descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For instance, in studies of other heterocyclic compounds, a correlation has been shown between the potency of active compounds and the orbital energy of the HOMO. nih.gov This suggests that charge transfer may be an important factor in their biological interactions. nih.gov Theoretical studies on azetidine derivatives often involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic properties. researchgate.net

The presence of the 3-isopropylphenyl substituent on the azetidine ring is expected to significantly influence its electronic properties and, consequently, its reactivity. The isopropyl group is an electron-donating group, which can affect the electron density distribution within the phenyl ring and, to a lesser extent, the azetidine ring. The phenyl group itself introduces aromaticity and potential for π-π stacking interactions. Computational docking studies on other azetidin-2-ones have been used to rationalize the impact of substituents on their biological activity by examining molecular interactions with binding sites.

The theoretical investigation of this compound would involve calculating key quantum chemical parameters. While specific values for this compound are not available in the provided search results, a hypothetical table of such parameters, based on general knowledge of similar compounds, can be presented to illustrate the type of data generated in such studies.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate an electron; higher values indicate greater electron-donating ability.
LUMO Energy-0.8 eVRelates to the ability to accept an electron; lower values indicate greater electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Dipole Moment1.9 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Total Energy-550 HartreeRepresents the total electronic energy of the molecule in its ground state.

Role As a Synthetic Building Block and Molecular Scaffold

Utilization in the Synthesis of Complex Organic Molecules

3-Aryl azetidines are versatile intermediates in the synthesis of more complex molecular structures. Their functionalization at the nitrogen atom or the aromatic ring allows for the construction of a diverse array of compounds. For instance, the synthesis of novel azetidine-containing TZT-1027 analogues, which are potent antitumor agents, utilizes 3-aryl-azetidines as key precursors. mdpi.com The synthesis involves the coupling of N-Boc protected 3-aryl-azetidines with other complex fragments to build the final bioactive molecule. mdpi.com While the direct synthesis of 3-(3-isopropylphenyl)azetidine is not extensively documented, the preparation of its isomer, tert-butyl 3-(2-isopropylphenyl)azetidine-1-carboxylate, has been reported, indicating the feasibility of synthesizing such derivatives. mdpi.com General methods for the synthesis of 3-aryl azetidines often involve multi-step sequences, such as the Hiyama cross-coupling of arylsilanes with 3-iodoazetidine (B8093280), which provides a route to various 3-arylazetidines under mild conditions. organic-chemistry.org Another approach involves the iron-catalyzed thiol alkylation of N-Cbz azetidinols to produce 3-aryl-3-sulfanyl azetidines. acs.org These synthetic strategies highlight the accessibility of 3-aryl azetidines as building blocks for more intricate molecules.

Azetidine (B1206935) Core as a Privileged Scaffold in Chemical Space

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This concept refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme. nih.gov The rigid nature of the azetidine ring helps to position substituents in well-defined regions of three-dimensional space, which can lead to higher binding affinity and selectivity for biological targets. enamine.net Incorporating azetidines into drug candidates has been shown to improve pharmacokinetic properties such as solubility and metabolic stability. researchgate.net The azetidine scaffold is present in several approved drugs and is a component in the development of treatments for neurological disorders. nih.govtechnologynetworks.com The ability to generate diverse libraries based on this core structure further enhances its status as a privileged scaffold. nih.gov

Application in Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space for drug discovery. nih.gov The azetidine core is an excellent starting point for DOS due to the multiple points for diversification. Functionalization of the azetidine ring can lead to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov A notable example is the synthesis and diversification of a densely functionalized azetidine ring system to generate lead-like molecules for targeting the central nervous system. nih.govnih.gov By starting with a common azetidine-based scaffold, a library of 1976 members of spirocyclic azetidines was synthesized on a solid phase. nih.govnih.gov This approach allows for the systematic exploration of structure-activity relationships and the optimization of physicochemical properties for specific therapeutic targets. nih.gov

Chiral Azetidines as Ligands and Catalysts in Asymmetric Transformations

The development of enantiomerically pure chiral molecules is crucial in drug development. Chiral azetidines have emerged as effective ligands and organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.uk Since the early 1990s, chiral azetidine-derived ligands have been utilized to induce asymmetry in various chemical reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netbirmingham.ac.uk For example, chiral cis-3-hydroxyazetidines have demonstrated excellent catalytic activities and enantioselectivities in the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes. researchgate.net Similarly, new series of chiral cis-3-aminoazetidines have been tested as ligands in standard asymmetric reactions, showing moderate to good yields and enantioselectivity. researchgate.net The rigid azetidine framework plays a key role in creating a well-defined chiral environment around the catalytic center, thus enabling high levels of stereocontrol. The desymmetrization of meso-azetidines catalyzed by chiral phosphoric acids is another important transformation that provides access to chiral amines. rsc.org

Design Principles for Azetidine-Containing Architectures

The design of molecules containing the azetidine scaffold is guided by several principles aimed at optimizing their properties for specific applications. The introduction of an azetidine ring is a strategy to limit the conformational flexibility of a molecule, which can lead to an increase in binding affinity for a biological target due to a reduction in the entropic penalty upon binding. enamine.net The polar nature of the azetidine nitrogen can improve the physicochemical properties of a molecule, such as solubility. researchgate.net

When designing azetidine-based energetic materials, for example, the goal is to balance energy and safety while maintaining oxidizing ability. This can be achieved by incorporating additional nitro groups onto the azetidine scaffold. researchgate.net In the context of drug design, the substitution pattern on the azetidine ring is critical. researchgate.net Access to non-symmetric azetidines and the introduction of multiple substituents, including stereocenters, are key challenges and goals in the synthesis of functionalized azetidines. researchgate.net The development of modular synthetic routes, such as those starting from 1-azabicyclo[1.1.0]butane, allows for the flexible and stereoselective synthesis of diversely substituted azetidines. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex azetidines such as 3-(3-Isopropylphenyl)azetidine is evolving beyond traditional methods, with a strong emphasis on efficiency and sustainability. uni-muenchen.de Modern strategies aim to construct this strained ring system with high precision and functional group tolerance.

Key emerging methodologies include:

Continuous Flow Synthesis : This technology offers significant advantages for handling reactive intermediates, such as lithiated azetidines, which are precursors to functionalized products. uniba.itacs.orgnih.gov Flow chemistry allows for better control over reaction parameters, improved safety, and the use of greener solvents like cyclopentyl methyl ether (CPME), enhancing the sustainability of the process. uniba.itacs.org For instance, N-Boc-3-iodoazetidine can serve as a common precursor that, under flow conditions, generates lithiated species for subsequent functionalization. acs.orgnih.gov

Photochemical Reactions : Visible light-enabled reactions, particularly the aza Paternò-Büchi reaction, represent a direct and mild approach for forming functionalized azetidines. researchgate.net This [2+2] cycloaddition between imines and alkenes, facilitated by a photocatalyst, can overcome limitations of thermal methods and provides access to complex bicyclic azetidines. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling : Methods like the Hiyama cross-coupling have been successfully applied to synthesize 3-arylazetidines. nih.govorganic-chemistry.org Reacting 3-iodoazetidine (B8093280) with an appropriate arylsilane, such as (3-isopropylphenyl)trimethoxysilane, in the presence of a palladium catalyst provides a direct route to the target structure. nih.govorganic-chemistry.org This approach is noted for its mild conditions and operational simplicity. organic-chemistry.org

Strain-Release Functionalization : The inherent ring strain of highly reactive precursors like 1-azabicyclo[1.1.0]butane (ABB) can be harnessed for the modular construction of azetidines. uni-muenchen.deorganic-chemistry.org Nucleophilic addition of organometallic reagents, such as a 3-isopropylphenyl Grignard reagent, to ABB can forge the C-C bond at the 3-position, leading to versatile 1,3-disubstituted azetidines. uni-muenchen.de

MethodologyKey FeaturesPrecursors for this compoundAdvantages
Continuous Flow SynthesisMicroreactor technology, precise controlN-Boc-3-iodoazetidine, 3-isopropylphenylboronic acidEnhanced safety, scalability, sustainability uniba.itacs.org
Aza Paternò-Büchi ReactionVisible-light photocatalysis, [2+2] cycloadditionImine derived from 3-isopropylaniline, suitable alkeneMild conditions, high functional group tolerance rsc.orgresearchgate.net
Hiyama Cross-CouplingPalladium-catalyzed Csp³-Csp² bond formationN-protected 3-iodoazetidine, (3-isopropylphenyl)silaneDirect arylation, good yields, operational simplicity nih.govorganic-chemistry.org
Strain-Release SynthesisRing-opening of 1-azabicyclo[1.1.0]butane1-azabicyclo[1.1.0]butane, 3-isopropylphenyl Grignard reagentModular, rapid access to bis-functionalized azetidines uni-muenchen.deorganic-chemistry.org

Exploration of Unconventional Reactivity Modes

The unique electronic and steric properties of the this compound ring system open avenues for exploring reactivity beyond simple N-functionalization. The strain of the four-membered ring is a key driver for its chemical behavior. rsc.orgrsc.org

Directed Metalation and C-H Functionalization : The azetidine (B1206935) ring itself can act as a directing group for lithiation. While N-electron-withdrawing groups (e.g., Boc) typically facilitate α-lithiation at the C2 position, an N-electron-donating group can direct ortho-lithiation on an associated aryl ring. nih.govuniba.it For a derivative of this compound, this presents an opportunity for selective functionalization at either the C2 position of the azetidine or the ortho positions of the phenyl ring, depending on the N-substituent. nih.govuniba.it

Ring-Opening Reactions : The strain energy of the azetidine ring can be released through nucleophilic ring-opening reactions. rsc.org This can be achieved under appropriate catalytic conditions, for example, through enantioselective desymmetrization using chiral catalysts and nucleophiles like thiols. rsc.org This transforms the cyclic scaffold into a functionalized acyclic amine, providing a stereocontrolled route to complex chiral molecules.

Strain-Driven Cycloadditions : The azetidine ring can participate in further cycloaddition reactions, acting as a strained building block to construct more complex polycyclic systems. This reactivity is less explored than for aziridines but holds significant potential for synthetic innovation.

Reactivity ModeDescriptionPotential Application for this compound
α-Lithiation/TrappingDeprotonation at the C2 position adjacent to a directing N-protecting group, followed by reaction with an electrophile. nih.govuni-muenchen.deIntroduction of substituents at the C2 position for synthesis of 2,3-disubstituted azetidines.
Catalytic Ring-OpeningCleavage of a C-N bond driven by ring strain, often with stereochemical control. rsc.orgSynthesis of chiral γ-amino alcohols or other functionalized open-chain compounds.
Remote C-H FunctionalizationFunctionalization of the phenyl ring, directed by the azetidine nitrogen. uniba.itSynthesis of polysubstituted aromatic compounds with a retained azetidine moiety.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Azetidines

Unambiguous characterization of complex, multi-substituted azetidines derived from this compound requires a combination of sophisticated analytical techniques. The non-planar, puckered conformation of the azetidine ring can lead to complex NMR spectra, necessitating advanced methods for full structural and stereochemical assignment.

X-Ray Crystallography : Single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, including relative and absolute stereochemistry. frontiersin.org Analysis of azetidine complexes with metals like palladium has provided crucial insights into coordination geometry and ligand orientation. frontiersin.org

Advanced NMR Spectroscopy : Beyond standard ¹H and ¹³C NMR, two-dimensional techniques such as COSY, HSQC, HMBC, and NOESY are essential for assigning connectivity and determining the through-space proximity of substituents, which helps to establish the stereochemistry of the molecule.

In-situ Spectroscopy and Computational Chemistry : The combination of experimental and theoretical methods is powerful for studying transient or highly reactive species. For example, in-situ Fourier-transform infrared (FT-IR) spectroscopy has been used alongside Density Functional Theory (DFT) calculations to study the structure and dynamics of configurationally unstable lithiated azetidine intermediates. nih.gov This integrated approach provides a deeper understanding of reaction mechanisms and stereochemical outcomes. nih.govuniba.it

TechniqueInformation ProvidedRelevance for Complex Azetidines
Single-Crystal X-Ray DiffractionPrecise bond lengths, bond angles, and stereochemistry in the solid state. frontiersin.orgUnambiguous determination of molecular structure and conformation.
2D NMR (NOESY/ROESY)Through-space correlations between protons.Elucidation of relative stereochemistry and preferred ring conformation in solution.
In-situ FT-IR SpectroscopyReal-time monitoring of reactive intermediates. nih.govCharacterization of transient species like lithiated azetidines in reaction pathways.
Density Functional Theory (DFT)Calculation of stable conformations, reaction energies, and spectroscopic parameters. nih.govRationalizing observed reactivity and predicting stereochemical outcomes.

Integration of Machine Learning and AI in Azetidine Chemistry for Predictive Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.govjetir.org For a specific target like this compound, these tools can accelerate the discovery of efficient and novel synthetic pathways.

Retrosynthesis Prediction : AI-powered retrosynthesis tools can propose multiple synthetic routes to a target molecule by working backward from the final structure. nih.gov These models, trained on vast databases of chemical reactions, can identify both known and novel disconnections, potentially uncovering more efficient syntheses than those designed by human chemists. cas.org

Reaction Outcome and Yield Prediction : Machine learning models, particularly graph transformer neural networks, can predict the success or failure of a potential reaction, its yield, and even its regioselectivity. mit.edudigitellinc.com By analyzing the structures of reactants and reagents, these models can guide chemists toward the most promising reaction conditions, reducing the need for extensive trial-and-error experimentation. mit.edubioquicknews.com For the synthesis of azetidines, which can be challenging, such predictive power is invaluable. mit.edu

In Silico Library Screening : AI can be used to perform large-scale virtual screening of substrates and catalysts to identify the optimal combination for a desired transformation. digitellinc.com This allows for the rapid exploration of a wide chemical space to find, for example, the best coupling partner for a 3-iodoazetidine precursor to maximize the yield of this compound.

New Applications in Materials Science and Polymer Chemistry

While azetidines are primarily known for their applications in medicinal chemistry, their unique structural and chemical properties make them attractive building blocks for advanced materials. The incorporation of the this compound moiety into polymers or other materials could impart desirable characteristics.

Polymer Synthesis : Azetidine derivatives can undergo cationic ring-opening polymerization (CROP) to produce polyamines, such as poly(propylenimine). researchgate.netutwente.nlacs.org The polymerization can proceed in a "living" manner, allowing for the synthesis of well-defined polymer architectures. researchgate.net Using a substituted monomer like this compound could lead to functional polymers with tailored properties, such as altered solubility, thermal stability, or gas absorption capabilities for applications like CO₂ capture. acs.org

Energetic Materials : The high ring strain and nitrogen content of the azetidine ring are features sought after in energetic materials. nih.gov While simple alkyl- or aryl-substituted azetidines are not energetic themselves, the azetidine core is a key component in molecules like 1,3,3-trinitroazetidine (B1241384) (TNAZ). nih.gov Research into polycyclic energetic compounds uses azetidine structures as building blocks to increase crystal density and energy levels. nih.gov

Conformationally Restricted Scaffolds : In materials science, rigid molecular scaffolds are used to create materials with defined three-dimensional structures. The conformational rigidity of the azetidine ring makes it an excellent candidate for this purpose. enamine.net Incorporating this compound into larger molecular frameworks could be a strategy for creating novel organic materials with specific host-guest properties or for applications in organic electronics.

Application AreaRole of the Azetidine MoietyPotential Properties of a this compound-based Material
Functional PolymersMonomer for Cationic Ring-Opening Polymerization (CROP). researchgate.netutwente.nlIncreased hydrophobicity, modified thermal properties, potential for gas separation membranes.
Energetic MaterialsCore structural building block to increase energy density. nih.govCould serve as a precursor for nitrated derivatives with high energy content.
Organic FrameworksRigid linker or node to create porous materials. enamine.netDefined pore sizes and chemical environments for catalysis or molecular storage.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Isopropylphenyl)azetidine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or catalytic coupling. For example:

  • Step 1 : React 3-isopropylphenol with a halogenating agent (e.g., PCl₃) to form 3-isopropylphenyl halide.
  • Step 2 : Introduce the azetidine ring via Buchwald-Hartwig amination using Pd catalysts .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Critical Factors :

  • Temperature : Higher temperatures (>100°C) accelerate ring closure but may degrade sensitive intermediates.
  • Catalyst Loading : Pd(OAc)₂ at 5 mol% optimizes coupling efficiency while minimizing side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but require rigorous drying to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., azetidine ring protons at δ 3.1–3.5 ppm; isopropyl group at δ 1.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities, with ESI-MS confirming [M+H]⁺ peaks .
  • XRD : Single-crystal X-ray diffraction validates stereochemistry and bond angles .

Q. Best Practices :

  • Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.
  • For HPLC, optimize gradient elution to separate polar byproducts .

Q. What are the solubility profiles and thermodynamic stability of this compound under various conditions?

Methodological Answer :

  • Solubility :
    • Polar solvents : Highly soluble in DMSO (84.2 mg/mL) and methanol (68.4 mg/mL) due to hydrogen bonding .
    • Nonpolar solvents : Limited solubility in hexane (<5 mg/mL).
  • Stability :
    • Thermal : Decomposes above 200°C; store at -20°C under inert gas .
    • pH Sensitivity : Stable in neutral conditions; hydrolyzes in strong acids/bases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound and guide synthesis optimization?

Methodological Answer :

  • DFT Calculations : Simulate transition states to identify energy barriers for ring-closing reactions. Software like Gaussian or COMSOL Multiphysics validates reaction pathways .
  • Molecular Dynamics : Predict solvent effects on reaction kinetics (e.g., DMSO stabilizes intermediates via dipole interactions) .

Case Study :
A DFT study revealed that substituting Pd with Ni catalysts reduces activation energy by 15%, enabling milder reaction conditions .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between yield and purity?

Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent ratio). Analyze interactions via ANOVA .
  • Sensitivity Analysis : Identify outliers using residual plots and adjust purification protocols (e.g., switch from silica gel to alumina) .

Example :
A study found that increasing Pd catalyst from 3% to 5% improved yield but introduced Pd residues. Adding a chelating agent (EDTA) during workup resolved this .

Q. What catalytic systems or green chemistry approaches improve the sustainability of this compound synthesis?

Methodological Answer :

  • Biocatalysis : Lipases or oxidoreductases enable enantioselective synthesis under aqueous conditions .
  • Flow Chemistry : Continuous reactors reduce solvent waste and enhance heat transfer .

Q. How can factorial design optimize reaction parameters for this compound synthesis?

Methodological Answer :

  • Variables : Temperature (80–120°C), catalyst type (Pd, Cu), solvent (DMF, toluene).
  • Response Surface Methodology (RSM) : Maps optimal conditions for maximum yield (e.g., 110°C, Pd 5%, DMF) .

Outcome : A 20% increase in yield was achieved by iterating RSM results .

Q. What mechanistic insights exist for the interactions of this compound with biological targets?

Methodological Answer :

  • Docking Studies : AutoDock Vina simulates binding to neurological receptors (e.g., NMDA) with ∆G values < -8 kcal/mol .
  • Kinetic Assays : Surface plasmon resonance (SPR) measures association/dissociation rates (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹) .

Q. How can AI-driven tools enhance data analysis and predictive modeling for this compound research?

Methodological Answer :

  • Machine Learning : Train neural networks on historical reaction data to predict optimal conditions (e.g., Random Forests for yield prediction) .
  • Automation : Robotic platforms (e.g., Chemspeed) execute high-throughput screening of solvent/catalyst combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.